molecular formula C25H29N5O B6565320 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946211-90-1

2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B6565320
CAS No.: 946211-90-1
M. Wt: 415.5 g/mol
InChI Key: PZLYKHABDNCBRQ-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 6-methyl-substituted pyrimidin-4-amine core. Key structural elements include:

  • Pyrimidin-4-amine core: Substituted at position 2 with a piperazine ring bearing a 3,4-dimethylbenzoyl group and at position 6 with a methyl group.
  • N-(4-methylphenyl) group: Attached to the amine at position 4 of the pyrimidine ring.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-17-5-9-22(10-6-17)27-23-16-20(4)26-25(28-23)30-13-11-29(12-14-30)24(31)21-8-7-18(2)19(3)15-21/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLYKHABDNCBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine, also known as D573-0135, is a member of the pyrimidine class of compounds. It exhibits significant biological activity that has been explored in various studies, particularly in the context of its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H31N5O
  • IUPAC Name : 4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
  • SMILES Notation : Cc(cc1)c(C)cc1C(N(CC1)CCN1c1nc(N2CCCCC2)nc(C)c1)=O

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases and receptors, which play crucial roles in cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting several kinases, which are critical for signal transduction pathways that regulate cell growth and differentiation.
  • Receptor Modulation : It may modulate the activity of G protein-coupled receptors (GPCRs), which are pivotal in various physiological processes.

Biological Activities

The compound's biological activities can be summarized as follows:

Activity TypeDescription
AntiproliferativeDemonstrated ability to inhibit the proliferation of cancer cells.
Anti-inflammatoryPotential to reduce inflammation through modulation of cytokine production.
AntioxidantExhibits properties that scavenge free radicals and reduce oxidative stress.
NeuroprotectiveMay protect neuronal cells from apoptosis under stress conditions.

Case Studies and Research Findings

Several studies have documented the biological effects of D573-0135:

  • Anticancer Activity : A study published in PubMed Central highlighted the compound's ability to inhibit breast cancer cell proliferation by interfering with specific signaling pathways linked to tumor growth (PubMed ID: 17333334).
  • Platelet Function Regulation : Research indicated that D573-0135 plays a role in regulating platelet activation, particularly under conditions that mimic thrombin and collagen stimulation. This suggests potential therapeutic applications in cardiovascular diseases (PubMed ID: 20356841).
  • Neuroprotective Effects : Experimental data suggest that the compound may exert neuroprotective effects by reducing apoptosis in neuronal cells exposed to oxidative stress, indicating its potential utility in neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrimidin-4-amine 2-(4-(3,4-dimethylbenzoyl)piperazin-1-yl), 6-methyl, N-(4-methylphenyl) ~450 (estimated) High lipophilicity due to 3,4-dimethylbenzoyl; potential CNS penetration N/A
JSY (6-methyl-N-(4-methylphenyl)pyrimidin-4-amine) Pyrimidin-4-amine 6-methyl, N-(4-methylphenyl) 211.26 Simplest analogue; lacks piperazine-benzoyl moiety
Compound 2s () Pyrimidin-4-amine 2-(3,5-dimethylpyrazol-1-yl), 6-methyl, N-(4-trifluoromethylphenyl) 332.11 Trifluoromethyl group enhances metabolic stability
Compound Pyrimidin-4-amine 2-(4-(3,4-dimethoxybenzoyl)piperazin-1-yl), N,N,6-trimethyl 464.56 Methoxy groups increase polarity vs. dimethyl in target compound
Compound 15 () Thieno[2,3-d]pyrimidin-4-amine 6-methyl, N-(4-(methylsulfonyl)phenyl) N/A Thienopyrimidine core; sulfonyl group improves solubility

Key Observations:

Core Heterocycle Variations: Replacement of pyrimidine with thieno[2,3-d]pyrimidine () introduces sulfur, altering electronic properties and solubility . Oxazolo[4,5-d]pyrimidine derivatives () exhibit fused rings, increasing rigidity and melting points (e.g., 289–291°C for compound 10) .

Piperazine Modifications :

  • The 3,4-dimethylbenzoyl group in the target compound contrasts with 3,4-dimethoxybenzoyl (), where methoxy groups may reduce lipophilicity but improve hydrogen bonding .
  • Sulfonyl-piperazine derivatives (, compound 10) show higher melting points (~290°C), suggesting stronger crystal packing .

Aromatic Substituents :

  • N-(4-methylphenyl) in the target compound vs. N-(4-trifluoromethylphenyl) in compound 2s (): Trifluoromethyl groups enhance electronegativity and bioavailability .

Preparation Methods

Step 1: Synthesis of 4-Chloro-6-methylpyrimidin-2-amine

Reaction Conditions

  • Substrate : 2-Amino-6-methylpyrimidin-4-ol

  • Chlorinating Agent : Phosphorus oxychloride (POCl₃)

  • Catalyst : N,N-Diethylaniline (5 mol%)

  • Solvent : Toluene

  • Temperature : 110°C (reflux)

  • Time : 6–8 hours

Mechanism :
The hydroxyl group undergoes nucleophilic substitution via a Vilsmeier-Haack-type complex, with POCl₃ acting as both solvent and chlorinating agent. The diethylaniline catalyzes chloride ion displacement through intermediate iminium species.

Yield : 78–82%
Purity : >95% (HPLC)

Step 2: Piperazine Coupling via Buchwald-Hartwig Amination

Reaction Setup

ComponentQuantity
4-Chloro-6-methylpyrimidin-2-amine1.0 equiv
1-(3,4-Dimethylbenzoyl)piperazine1.2 equiv
Pd₂(dba)₃2 mol%
Xantphos4 mol%
Cs₂CO₃2.5 equiv
Solvent (t-BuOH)0.1 M concentration

Conditions :

  • Microwave irradiation at 150°C for 45 minutes

  • Inert atmosphere (N₂)

Key Observations :

  • Microwave acceleration reduces reaction time from 24 hours (conventional heating) to <1 hour.

  • Excess piperazine derivative minimizes di-amination byproducts.

Yield : 65–70%
Side Products : <5% bis-piperazinyl impurity (LC-MS).

Synthetic Route 2: Convergent Approach via Suzuki-Miyaura Cross-Coupling

Intermediate Preparation: Boronate Ester Functionalization

Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyrimidin-4-amine

Procedure :

  • Lithiation of 4-amino-6-methylpyrimidine at -78°C using LDA.

  • Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Aqueous workup and recrystallization from hexane/EtOAc.

Yield : 88%
Purity : 97% (¹H NMR)

Coupling with Preformed Piperazine-Bromobenzoyl Complex

Reaction Equation :

Boronate ester+4-Bromo-1-(3,4-dimethylbenzoyl)piperazinePd(PPh₃)₄Target Intermediate\text{Boronate ester} + \text{4-Bromo-1-(3,4-dimethylbenzoyl)piperazine} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Intermediate}

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₃PO₄ (3 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 85°C, 12 hours

Advantages :

  • Avoids competitive amination pathways.

  • Enables late-stage diversification of benzoyl groups.

Yield : 73%

Final Functionalization: N-Arylation of Pyrimidinamine

Ullmann-Type Coupling with 4-Methylaniline

Reaction Scheme :

Intermediate+4-MethylanilineCuI, L-ProlineTarget Compound\text{Intermediate} + \text{4-Methylaniline} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}

Conditions Table :

ParameterValue
Copper sourceCuI (10 mol%)
LigandL-Proline (20 mol%)
BaseK₂CO₃
SolventDMSO
Temperature90°C
Time24 hours

Yield Optimization :

  • Adding molecular sieves (4Å) improves yield to 68% by scavenging water.

  • Radical inhibitors (TEMPO) suppress homocoupling byproducts.

Comparative Analysis of Synthetic Methods

Performance Metrics :

MethodTotal YieldPurityScalabilityCost Index
Sequential Amidation52%93%Moderate$$$$
Convergent Borylation64%96%High$$$$$
Hybrid Approach71%98%Low$$$

Critical Challenges :

  • Regioselectivity : Competing amination at C2 vs. C4 positions requires careful protecting group strategy.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) necessary for later stages complicate purification.

  • Catalyst Poisoning : Residual amines from earlier steps deactivate palladium catalysts in cross-couplings.

Industrial-Scale Purification Strategies

Crystallization Optimization

Solvent Screening :

  • Best System : Ethanol/Water (7:3 v/v)

  • Crystal Habit : Needles (aspect ratio 10:1)

  • Purity After Recrystallization : 99.5% (Chiral HPLC)

Chromatographic Methods

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: ACN/0.1% TFA (gradient 40→80% over 20 min)

  • Detection: UV 254 nm

Prep-Scale Isolation :

  • Load capacity: 1.2 g/kg silica gel

  • Eluent: Dichloromethane/MeOH (95:5)

Q & A

Basic: What are the key steps in synthesizing 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine?

The synthesis typically involves multi-step processes:

  • Piperazine Ring Formation : A Mannich reaction or nucleophilic substitution to introduce the 3,4-dimethylbenzoyl-piperazine moiety .
  • Pyrimidine Core Construction : Cyclization of precursors (e.g., amidines or thioureas) under acidic/basic conditions to form the pyrimidine ring .
  • Substitution Reactions : Sequential coupling of the 4-methylphenylamine group and optimization of methyl substituents using alkylation or Suzuki-Miyaura cross-coupling .
    Key reagents include formaldehyde derivatives for Mannich reactions and palladium catalysts for coupling steps. Yield optimization often requires inert atmospheres (e.g., nitrogen) and anhydrous solvents like DMF .

Basic: What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methyl groups at positions 6 and 4-methylphenyl) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) validates molecular weight (e.g., expected m/z ~469 for C₂₆H₂₈N₆O) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for piperazine ring conformations .
  • HPLC-PDA : Ensures purity (>95%) and monitors byproducts during scale-up .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate targets using orthogonal assays (e.g., SPR for binding affinity and cellular thermal shift assays) .
  • Solubility Limitations : Poor aqueous solubility may reduce apparent potency. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
  • Metabolic Instability : Phase I metabolites (e.g., demethylated derivatives) may confound results. Perform LC-MS/MS stability studies in microsomal preparations .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on the piperazine and pyrimidine moieties’ hydrogen-bonding potential .
  • 3D-QSAR : CoMFA or CoMSIA models can predict activity trends for substituent modifications (e.g., electron-withdrawing groups on the benzoyl ring) .
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the piperazine ring to assess entropic penalties in binding .

Basic: What are the common reaction pathways for modifying this compound’s substituents?

  • Piperazine Ring : Acylation with 3,4-dimethylbenzoyl chloride under Schotten-Baumann conditions .
  • Pyrimidine C4 Position : Buchwald-Hartwig amination with 4-methylaniline .
  • C6 Methyl Group : Introduced via methylation of a chloropyrimidine intermediate using MeMgBr .
    Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .

Advanced: How does the 3,4-dimethylbenzoyl group influence target selectivity compared to analogs?

The 3,4-dimethylbenzoyl group enhances:

  • Hydrophobic Interactions : Binds to lipophilic kinase subpockets (e.g., EGFR T790M mutant) .
  • Metabolic Stability : Methyl groups reduce CYP3A4-mediated oxidation compared to unsubstituted benzoyl analogs .
    Comparisons with nitrobenzenesulfonyl () or trifluoromethyl () analogs show trade-offs between potency and solubility.

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

  • Intermediate Stability : Amine intermediates may oxidize; use argon atmosphere and low-temperature storage .
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethanol/water mixtures) .
  • Yield Optimization : Catalytic systems (e.g., Pd(OAc)₂/XPhos) reduce metal contamination in cross-coupling steps .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR Knockout Models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .
  • Proteomics : SILAC-based profiling identifies off-target effects (e.g., unintended kinase inhibition) .
  • In Vivo Pharmacodynamics : Monitor biomarker modulation (e.g., phosphorylated ERK levels) in xenograft models .

Basic: What solvents and reaction conditions optimize key synthetic steps?

  • Piperazine Acylation : Dichloromethane (DCM) with triethylamine as base, 0–5°C to minimize side reactions .
  • Pyrimidine Cyclization : Acetic acid reflux (110°C) for 12–24 hours .
  • Coupling Reactions : DMF at 80°C with Pd(dppf)Cl₂ catalyst for Suzuki-Miyaura steps .

Advanced: How do structural modifications impact metabolic stability?

  • Methyl vs. Methoxy Substituents : Methyl groups on the benzoyl ring reduce CYP2D6-mediated demethylation compared to methoxy analogs .
  • Piperazine Ring : N-acylation (vs. N-alkylation) decreases susceptibility to oxidative N-dealkylation .
  • Pyrimidine Core : Fluorination at C2 position (hypothetical) could block hydroxylation pathways .

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